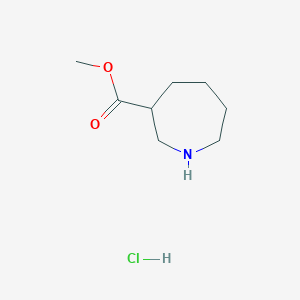
7-Hexylazepan-2-one
Overview
Description
7-Hexylazepan-2-one is a chemical compound with the CAS Number: 19878-76-3 . Its molecular weight is 197.32 and its IUPAC name is 7-hexylazepan-2-one .
Molecular Structure Analysis
The InChI code for 7-Hexylazepan-2-one is 1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) . This indicates that the compound has a cyclic structure with a ketone functional group.Scientific Research Applications
1. Chemical Synthesis and Molecular Structures
- A study by Köstler and Rosemeyer (2009) focused on the synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides, an area that could be relevant to 7-Hexylazepan-2-one's chemical properties (Köstler & Rosemeyer, 2009).
- Research by Tandon, Bunge, and Thompson (2007) explored the synthesis of a copper dimeric macrocyclic complex with a heptanuclear core-structure, which might provide insights into complex chemical structures similar to 7-Hexylazepan-2-one (Tandon, Bunge, & Thompson, 2007).
2. Photocatalysis and Solar Energy
- A study by Li et al. (2002) on new peripherally-substituted naphthalocyanines for use in dye-sensitised photoelectrochemical solar cells could provide insights relevant to the photoreactive properties of 7-Hexylazepan-2-one (Li et al., 2002).
3. Biochemical Studies
- Shen et al. (2020) researched the photocatalytic mechanism of Fe-doped TiO2 in the degradation of organic pollutants, which might offer parallels to the biochemical interactions of 7-Hexylazepan-2-one (Shen et al., 2020).
- Giridharan et al. (2002) focused on a novel methylenedioxy lignan's suppression of cancer cell proliferation, which could be related to potential biomedical applications of 7-Hexylazepan-2-one (Giridharan et al., 2002).
4. Anticancer Drug Design
- Kecel-Gunduz et al. (2021) discussed the computer-aided design of a new anticancer drug, which could inform research into the pharmacological applications of 7-Hexylazepan-2-one (Kecel-Gunduz et al., 2021).
properties
IUPAC Name |
7-hexylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-8-11-9-6-7-10-12(14)13-11/h11H,2-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIGKBLXUJUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexylazepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







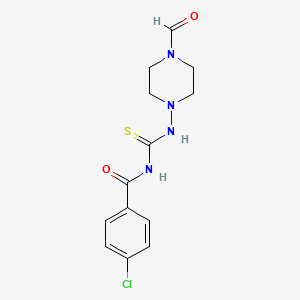
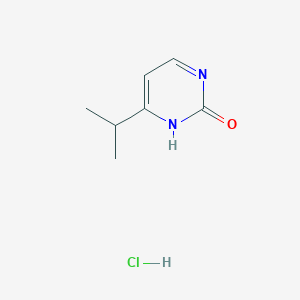
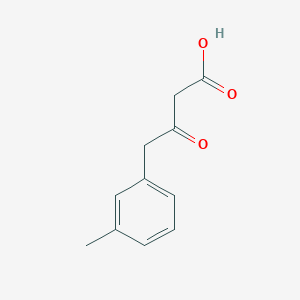


![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)
![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)
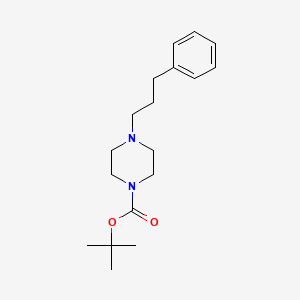
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)
